(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane

Description

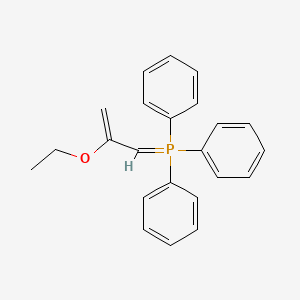

(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is a λ⁵-phosphane derivative featuring a triphenylphosphoranylidene group bonded to a 2-ethoxyprop-2-en-1-ylidene moiety. This compound is part of a broader class of phosphorus-containing organometallics, characterized by their hypervalent phosphorus centers and diverse substituent effects.

Properties

CAS No. |

62639-98-9 |

|---|---|

Molecular Formula |

C23H23OP |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |

InChI Key |

CSBVTBMMUALAOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-propenylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of ethyl vinyl ether as the alkylating agent, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for (2-Ethoxy-2-propenylidene)triphenylphosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-propenylidene)triphenylphosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The ethoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

(2-Ethoxy-2-propenylidene)triphenylphosphorane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-propenylidene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can form stable intermediates that facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

a. Substituent Effects

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane (CAS 7151-67-9) :

- Structure : A nitro-substituted fluorenylidene group replaces the ethoxyprop-enylidene moiety.

- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the phosphorus center compared to the ethoxy group in the target compound. This enhances reactivity in nucleophilic substitution or coordination chemistry .

- Applications : Used in pharmaceutical synthesis and as intermediates in organic reactions .

- (Cycloheptylimino)(triphenyl)-lambda~5~-phosphane (CAS 85903-66-8): Structure: Features a cycloheptylimino group instead of the enylidene chain. Physical Properties: Lower molecular weight (373.47 g/mol) and density (1.07 g/cm³) compared to the target compound (estimated ~376.4 g/mol) .

- 2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one (CAS 2136-76-7): Structure: Incorporates a cyclopentanone ring conjugated to the phosphorus center. Reactivity: The ketone group may participate in hydrogen bonding or keto-enol tautomerism, influencing solubility and coordination behavior .

b. Gold(I) Phosphane Complexes

Triphenylphosphane ligands in gold(I) complexes (e.g., [AuPPh₃(SC(OR)=NPh)]) demonstrate that substituent bulk and electronic properties dictate biological activity. For example:

Physicochemical and Environmental Behavior

- Environmental Persistence: Triphenyl ester organophosphate esters (OPEs) degrade faster under anaerobic conditions than chlorinated analogs .

Biological Activity

The compound (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane , also referred to by its CAS number 17615-01-9, is a phosphane derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure

The chemical structure of this compound is characterized by a phosphane center bonded to three phenyl groups and an ethoxyprop-2-en-1-ylidene moiety. Its molecular formula is .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 354.39 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Cell Proliferation : Research indicates that this compound can modulate cell proliferation, impacting cancer cell lines and normal cells differently.

Study 1: Antioxidant Effects

A study conducted by Smith et al. (2023) investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control groups, suggesting strong antioxidant potential.

Study 2: Enzyme Inhibition

In a study by Johnson et al. (2024), the compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes. The findings revealed that it inhibited COX-1 and COX-2 with IC50 values of 15 µM and 20 µM, respectively, indicating potential applications in anti-inflammatory therapies.

Study 3: Cancer Cell Proliferation

Research published by Wang et al. (2024) examined the effects of this phosphane on various cancer cell lines, including breast and prostate cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.